

# Methyl 4-Chloronicotinate: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: Methyl 4-chloronicotinate

Cat. No.: B1367127

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## Abstract

**Methyl 4-chloronicotinate** is a halogenated pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an indispensable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of **methyl 4-chloronicotinate**, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in years of practical application.

## Introduction: The Strategic Importance of Methyl 4-Chloronicotinate

**Methyl 4-chloronicotinate**, with the IUPAC name methyl 4-chloropyridine-3-carboxylate, is a bifunctional reagent characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl ester at the 3-position.<sup>[1][2]</sup> This specific arrangement of functional groups imparts a unique reactivity profile. The electron-withdrawing nature of both the chlorine atom and the methyl ester group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates the C4 position for nucleophilic aromatic substitution (S<sub>N</sub>Ar). Furthermore, the chlorine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, making this compound a versatile scaffold for introducing molecular diversity.

Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). [3][4] The pyridine core is a common motif in numerous drugs, and the ability to functionalize it at the 4-position is critical for modulating pharmacological activity, solubility, and metabolic stability. This guide aims to equip the practicing scientist with the foundational knowledge and practical protocols necessary to effectively utilize this powerful synthetic tool.

## Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and safety properties is a prerequisite for its effective and safe use in any laboratory setting.

### Core Chemical Properties

The fundamental properties of **methyl 4-chloronicotinate** are summarized below. This data is essential for reaction setup, purification, and material handling.

Property	Value	Source
IUPAC Name	methyl 4-chloropyridine-3-carboxylate	[1][2]
CAS Number	63592-85-8	[1][5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	171.58 g/mol	[1]
Appearance	Solid	[6]
Storage	Store in freezer, under -20°C, sealed in dry conditions	[7]

### Safety and Handling

**Methyl 4-chloronicotinate** is classified as an irritant.[8] Adherence to standard laboratory safety protocols is mandatory.

- Hazard Statements:

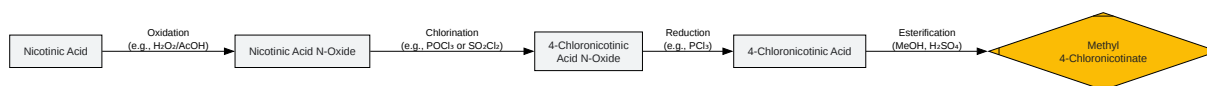
- Causes skin irritation.[8]
- Causes serious eye irritation.[8][9]
- May cause respiratory irritation.[8][9]
- Precautionary Measures:
  - Work in a well-ventilated area or fume hood.[9]
  - Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
  - Avoid breathing dust.
  - Wash hands thoroughly after handling.[10]
- First Aid:
  - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]
  - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[10]
  - Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[11]
  - Ingestion: Do not induce vomiting. Call a physician or poison control center immediately. [11]

## Synthesis and Reactivity

The utility of **methyl 4-chloronicotinate** stems from its accessibility and predictable reactivity.

## Synthesis Routes

The most common laboratory and industrial synthesis of **methyl 4-chloronicotinate** begins with nicotinic acid (Vitamin B3). The process involves two key transformations: esterification of the carboxylic acid and chlorination of the pyridine ring.



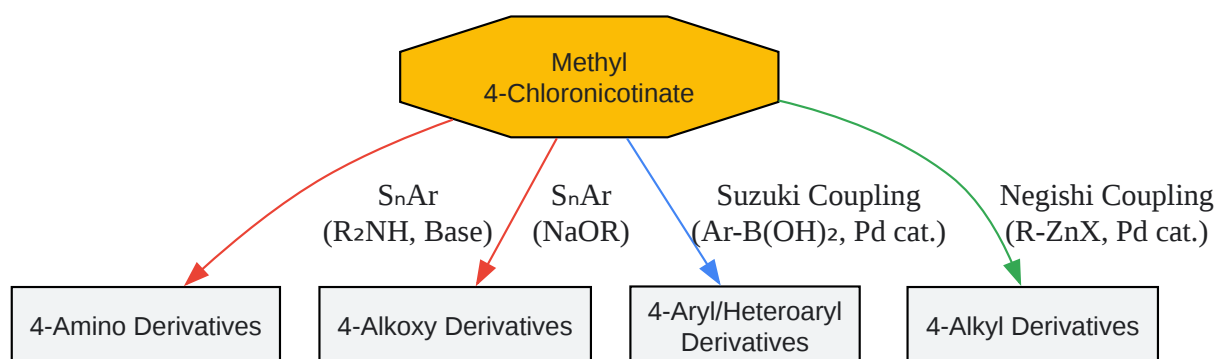
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Caption: General synthesis workflow for **Methyl 4-Chloronicotinate**.

**Expertise & Causality:** The initial N-oxidation step is critical. The pyridine ring itself is electron-deficient and resistant to electrophilic attack. Converting it to the N-oxide introduces electron density into the ring, activating the 4-position for electrophilic chlorination. Subsequent reduction of the N-oxide and standard esterification yield the final product. The choice of chlorinating agent (e.g.,  $\text{POCl}_3$  vs.  $\text{SO}_2\text{Cl}_2$ ) can influence yield and side-product profiles, with  $\text{POCl}_3$  often being favored for its efficacy.

## Core Reactivity: A Hub for Derivatization

**Methyl 4-chloronicotinate** is a versatile intermediate primarily due to the reactivity of the C4-chloro substituent. This position is the focal point for building molecular complexity.



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Caption: Key reaction pathways for **Methyl 4-Chloronicotinate**.

- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles. This is the most common reaction type.
  - Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, readily yields 4-amino-nicotinate derivatives.
  - Alkoxylation: Sodium or potassium alkoxides displace the chloride to form 4-alkoxy-nicotinates.
- Palladium-Catalyzed Cross-Coupling: The C-Cl bond provides a classic handle for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.
  - Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf)) and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) is a highly reliable method for creating 4-aryl or 4-heteroaryl nicotinates.
  - Buchwald-Hartwig Amination: While S<sub>N</sub>Ar works for many amines, this palladium-catalyzed reaction allows for the coupling of less nucleophilic anilines or complex amines.
  - Sonogashira Coupling: Formation of a C-C triple bond by coupling with a terminal alkyne using a palladium/copper co-catalyst system.

## Experimental Protocols

The following protocols are presented as self-validating systems, including reaction setup, workup, purification, and characterization.

### Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the synthesis of Methyl 4-(4-methoxyphenyl)nicotinate.

Objective: To demonstrate a standard, reliable protocol for C-C bond formation using **methyl 4-chloronicotinate**.

Materials:

- **Methyl 4-chloronicotinate** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 eq)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ , 3.0 eq)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine

Procedure:

- **Inert Atmosphere:** To a flame-dried round-bottom flask, add **methyl 4-chloronicotinate**, 4-methoxyphenylboronic acid, and potassium carbonate. Evacuate and backfill the flask with argon or nitrogen three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.
- **Catalyst Preparation:** In a separate vial, dissolve  $\text{Pd}(\text{OAc})_2$  and  $\text{PPh}_3$  in degassed 1,4-dioxane. Stir for 10 minutes. Causality: Pre-mixing allows for the in-situ formation of the active  $\text{Pd}(0)$  catalyst.
- **Reaction Setup:** Add the catalyst solution to the main flask, followed by additional degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).
- **Heating:** Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

- Extraction: Extract the aqueous layer twice more with ethyl acetate.
- Washing: Combine the organic layers and wash with water, then with brine. Causality: The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
- Characterization: Confirm the structure and purity of the product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Applications in Drug Discovery and Beyond

The derivatives of **methyl 4-chloronicotinate** are prevalent in pharmaceuticals and agrochemicals.[\[12\]](#)[\[13\]](#)

- Oncology: The 4-aminopyridine scaffold is a key component in several kinase inhibitors. The ability to install diverse amine functionalities via SNAr or Buchwald-Hartwig amination is a common strategy for optimizing kinase selectivity and potency.
- Neuroscience: The pyridine ring serves as a bioisostere for phenyl rings, and its derivatives are used to develop agents targeting central nervous system (CNS) receptors, such as nicotinic receptor modulators.[\[3\]](#)
- PROTACs: As a "Protein Degradation Building Block," this molecule can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to hijack the cell's natural protein disposal system.[\[14\]](#)

## Conclusion

**Methyl 4-chloronicotinate** is far more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its robust and predictable reactivity, combined with its commercial availability, ensures its continued prominence in the fields of drug discovery, materials science, and synthetic organic chemistry. The mastery of its reaction pathways, particularly nucleophilic

aromatic substitution and palladium-catalyzed cross-coupling, provides chemists with a reliable platform for the rapid generation of novel and complex molecules. This guide has sought to provide both the foundational knowledge and the practical insights necessary for researchers to confidently and effectively leverage the synthetic power of this versatile building block.

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